molecular formula C20H13FO4 B2692424 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate CAS No. 298215-40-4

4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate

Cat. No.: B2692424
CAS No.: 298215-40-4
M. Wt: 336.318
InChI Key: YUGXOGCFBSPRNI-LFYBBSHMSA-N
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Description

4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate is an organic compound characterized by its fluorophenyl group and furan-2-carboxylate structure. It is a fascinating compound in chemical research due to its potential applications across various fields, such as chemistry, biology, and medicine. The compound's structure allows for diverse chemical reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate typically involves the following key steps:

  • Starting with a fluorophenyl derivative, such as 4-fluorobenzaldehyde, as the precursor.

  • The synthesis proceeds via a Claisen-Schmidt condensation reaction with furan-2-carboxaldehyde, forming the enone intermediate.

  • The resulting enone is then esterified using standard esterification techniques, forming the final product.

The reaction conditions often include the use of base catalysts such as sodium hydroxide or potassium hydroxide, and the process is carried out under controlled temperatures, usually between 40-60°C, to ensure the formation of the desired product with high yield.

Industrial Production Methods

Industrial production of this compound typically scales up the laboratory synthesis routes. Large-scale reactors and continuous flow systems are employed to manage the synthesis efficiently. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can modify the double bonds within the structure.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at the fluorophenyl ring and furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: : Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance:

  • Oxidation might yield carboxylic acid derivatives.

  • Reduction could produce alcohols or alkanes.

  • Substitution could introduce various functional groups, enhancing the compound's chemical diversity.

Scientific Research Applications

4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate is widely used in scientific research due to its versatile properties:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential interaction with biological targets.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It can bind to specific proteins or enzymes, modulating their activity.

  • Pathways: : It interacts with cellular pathways, potentially affecting processes like cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

When compared to other similar compounds, 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate stands out due to its unique structural features, such as the fluorophenyl group and furan ring, which contribute to its distinct reactivity and biological activity.

List of Similar Compounds

  • 4-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate

  • 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate

  • 4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate

Properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO4/c21-16-8-6-15(7-9-16)18(22)12-5-14-3-10-17(11-4-14)25-20(23)19-2-1-13-24-19/h1-13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGXOGCFBSPRNI-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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